Chlormadinone acetate
Overview
Description
Mechanism of Action
Target of Action
Chlormadinone acetate (CMA) is a synthetic progestogen . It primarily targets the progesterone receptor (PR) . The PR is the biological target of progestogens like progesterone . CMA also has antiandrogenic properties and targets the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone .
Mode of Action
CMA acts as an agonist of the progesterone receptor . This means it binds to the PR and activates it, leading to the expression of progesterone-responsive genes . As an antiandrogen, CMA acts as an antagonist of the androgen receptor . This means it binds to the AR and blocks its activation, preventing the expression of androgen-responsive genes .
Biochemical Pathways
Its antiandrogenic activity is thought to be related to an increase in sex hormone-binding globulin (shbg) levels and to inhibition of 5α-reductase . 5α-reductase is an enzyme that converts testosterone into the more potent 5α-dihydrotestosterone .
Pharmacokinetics
CMA has a high oral bioavailability of 100%, which is due to low first-pass metabolism . It is highly lipophilic and is absorbed and accumulated in fat and some female reproductive tissues . CMA is primarily bound to albumin, with about 1 to 3% free . It is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . The elimination half-life of CMA ranges from 25 to 89 hours . It is excreted in urine (33-45%) and feces (24-41%) .
Result of Action
The activation of the PR and the blocking of the AR by CMA result in various effects. It is used in birth control pills to prevent pregnancy, as a component of menopausal hormone therapy, in the treatment of gynecological disorders, and in the treatment of androgen-dependent conditions like enlarged prostate and prostate cancer in men and acne and hirsutism in women .
Biochemical Analysis
Biochemical Properties
Chlormadinone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone, and an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . These interactions inhibit the activity of sex hormones and exhibit antiandrogenic properties .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has progestagenic activity, antigonadotropic effects, antiandrogenic activity, and weak glucocorticoid activity . These effects result in changes in carbohydrate metabolism, inhibition of sex hormone activity, and modulation of gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the progesterone receptor and androgen receptor, inhibiting the activity of sex hormones . This binding leads to the modulation of gene expression and enzyme activity, resulting in the observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . Its stability and degradation are influenced by these metabolic processes, and long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High oral doses in heifers induce reversible sterility for up to three months . The teratogenicity of this compound depends on the dose and animal species, with higher doses causing more significant effects . Toxic or adverse effects at high doses include changes in carbohydrate metabolism and inhibition of sex hormone activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including reduction, hydroxylation, deacetylation, and conjugation . These processes occur primarily in the liver and involve enzymes such as liver microsomes . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall biochemical activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It has a high protein binding rate (96.6–99.4%) to albumin and not to sex hormone-binding globulin or corticosteroid-binding globulin . This binding affects its localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
The synthesis of ulobetasol propionate involves multiple steps, starting from a steroidal precursor. The key steps include fluorination, chlorination, and esterification reactions. The industrial production methods are proprietary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ulobetasol propionate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: The ketone groups in the structure can be reduced to secondary alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ulobetasol propionate is extensively used in scientific research, particularly in the fields of dermatology and pharmacology. Its high potency makes it a valuable tool for studying the effects of corticosteroids on inflammatory and pruritic conditions. It is also used in combination with other therapeutic agents, such as tazarotene, to enhance its efficacy and safety profile in treating psoriasis .
Comparison with Similar Compounds
Ulobetasol propionate is structurally related to other potent corticosteroids such as clobetasol propionate. While both compounds are highly effective in treating severe inflammatory conditions, ulobetasol propionate is often preferred for its slightly higher potency and longer duration of action . Other similar compounds include diflorasone diacetate and betamethasone dipropionate, which also belong to the class of glucocorticoid corticosteroids .
Properties
CAS No. |
302-22-7 |
---|---|
Molecular Formula |
C23H29ClO4 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
[(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21-,22+,23+/m1/s1 |
InChI Key |
QMBJSIBWORFWQT-GDMUWPLKSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Appearance |
Solid powder |
Color/Form |
Crystals from menthanol or ether White to light-yellow...crystals |
melting_point |
212-214 °C |
302-22-7 8065-91-6 |
|
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In double-distilled water, 0.16 mg/L Very soluble in chloroform; soluble in acetonitrile; slightly soluble in ethanol and diethyl ether. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlormadinon Acetate Chlormadinone Chlormadinone Acetate Chlormadinone Acetate, (9 beta,10 alpha)-Isomer Neo Eunomin Neo-Eunomin NeoEunomin Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro- |
vapor_pressure |
3.22X10-9at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlormadinone acetate?
A1: this compound primarily acts as an anti-androgen by binding to androgen receptors, thus preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). [, , ] This, in turn, inhibits the androgenic effects on target tissues like the prostate and seminal vesicles. [, , ]
Q2: How does this compound affect ovulation?
A2: Research suggests that this compound blocks ovulation by acting on the central nervous system, specifically at a site above the median eminence. [, ] This action disrupts the typical hormonal cascade that leads to ovulation.
Q3: What is the effect of this compound on the levels of Luteinizing Hormone (LH)?
A4: this compound has been shown to suppress the mid-cycle surge of LH, a key event in the ovulation process. [, ] This suppression contributes to its contraceptive effect.
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H29ClO4, and its molecular weight is 404.93 g/mol. [, ]
Q5: What are the key spectroscopic characteristics of this compound?
A5: Key spectroscopic data for this compound include:
- UV Spectrum: λmax = 283.5 nm []
- IR Spectrum: Consistent with the structure of this compound and comparable to the Japanese Pharmacopoeia Reference Standard. []
- Optical Rotation: [α]20D = -13.0 degrees []
Q6: Describe the absorption and distribution of this compound in the body.
A7: this compound is well-absorbed following oral administration. [, , ] It exhibits a longer half-life compared to natural progesterone, indicating a slower elimination rate. [] Studies in rats indicate significant accumulation in the liver and fatty tissues. []
Q7: How is this compound metabolized and excreted?
A8: this compound undergoes metabolism primarily in the liver. [, ] Studies in guinea pigs identified various metabolites, including hydroxylated forms and dechlorinated derivatives. [] It's important to note that the metabolic profile may vary across species. Elimination occurs primarily through urine and feces. [, ]
Q8: Does this compound interact with drug-metabolizing enzymes?
A9: Studies suggest that this compound can inhibit specific UDP-Glucuronosyltransferases (UGT), particularly UGT1A3 and UGT2B7, which are involved in the metabolism of various drugs. []
Q9: What are the main clinical applications of this compound?
A9: this compound is primarily used for:
- Contraception: It is a progestogen-only contraceptive, offering an alternative for women who cannot tolerate estrogen-containing contraceptives. [, , , , ]
- Treatment of Gynecological Conditions: It is employed in managing conditions like heavy menstrual bleeding, endometriosis, and symptoms associated with benign prostatic hyperplasia (BPH). [, , , , ]
Q10: How effective is this compound in reducing prostate volume in BPH?
A11: Studies indicate that this compound effectively reduces prostate volume in BPH, particularly when combined with alpha-blockers like Tamsulosin. [] The combination therapy shows promising results in alleviating obstructive symptoms. []
Q11: What are the potential side effects associated with this compound?
A13: Common side effects reported with this compound include menstrual irregularities (e.g., breakthrough bleeding, amenorrhea), breast tenderness, and mood changes. [, , , , , ]
Q12: Are there any concerns regarding the long-term safety of this compound?
A14: While generally considered safe, long-term use of this compound, like other hormonal therapies, requires careful monitoring. [, ] Studies are ongoing to fully understand any potential long-term effects.
Q13: Does this compound exhibit any clinically significant drug interactions?
A15: As mentioned earlier, this compound can inhibit specific UGT enzymes, potentially affecting the metabolism of co-administered drugs that are substrates of these enzymes. [] This could lead to altered drug levels and potential toxicity.
Q14: Has resistance to this compound been reported?
A16: While not directly comparable to antimicrobial resistance, the phenomenon of "antiandrogen withdrawal syndrome" has been observed in prostate cancer patients treated with this compound. [] In this case, discontinuation of the drug, rather than continued exposure, paradoxically leads to a decrease in PSA levels and potential clinical improvement.
Q15: What analytical methods are commonly employed for the quantification of this compound?
A17: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is widely used for quantifying this compound in biological samples. [, , , ]
Q16: What are the critical considerations for the quality control of this compound formulations?
A18: Quality control measures for this compound formulations focus on ensuring the drug's purity, stability, and accurate dosage. [] This includes stringent testing for impurities, monitoring degradation products, and verifying content uniformity within the final dosage forms.
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